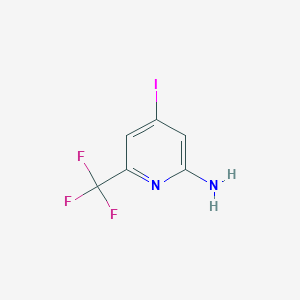

2-Amino-4-iodo-6-(trifluoromethyl)pyridine

説明

“2-Amino-4-iodo-6-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridines (TFMP) family . TFMP derivatives are used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用

Chemical Synthesis and Modifications

Halogen Shuffling and Electrophilic Substitutions : The compound can undergo transformations like halogen shuffling, leading to derivatives such as 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These derivatives can be further manipulated in reaction sequences consisting of halogen/metal exchange and electrophilic trapping, showcasing its versatility in organic synthesis (Mongin et al., 1998).

Regioexhaustive Functionalization : The compound can be converted into various carboxylic acids. This functionalization is key in the synthesis of diverse organic compounds, demonstrating its utility in creating complex molecular structures (Cottet et al., 2004).

Synthesis of Multisubstituted Pyridines : 2-Amino-4-iodo-6-(trifluoromethyl)pyridine can be part of a process to construct various substituted pyridines, which are significant in the development of new organic molecules (Xiang et al., 2016).

Novel Synthetic Routes

Production of Amino-Cyano Derivatives : There is a synthetic route to obtain 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines from related pyridones. Such pathways expand the possibilities for creating new pyridine-based compounds (Narsaiah et al., 1994).

Development of Novel Pyridine Derivatives : Synthesis of pyridine derivatives bearing different heterocyclic rings is explored for potential applications in various fields including pharmaceuticals (Hafez & El-Gazzar, 2020).

Polyimides with Phthalimide Groups : The design and synthesis of polyimides containing phthalimide as pendent group and pyridine moieties demonstrate the compound's role in creating high-performance materials (Zhuo et al., 2014).

Additional Applications

Metal–Organic Coordination Polymers : The compound can be used in the synthesis of coordination networks with potential applications in materials science and catalysis (Yang et al., 2011).

Organometallic Intermediates : Its ability to be selectively metalated and further react with electrophiles underlines its significant role in the synthesis of biologically active compounds (Schlosser & Mongin, 2007).

Synthesis of Triarylpyridines : The compound can be part of methods to create triarylpyridines, which have a broad spectrum of biological and pharmaceutical properties (Maleki, 2015).

Safety And Hazards

According to the safety data sheet, “2-Amino-6-(trifluoromethyl)pyridine” is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is fatal if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

4-iodo-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACHEWUCCBCZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272104 | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-iodo-6-(trifluoromethyl)pyridine | |

CAS RN |

1227581-86-3 | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411994.png)

![N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1411996.png)

![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)